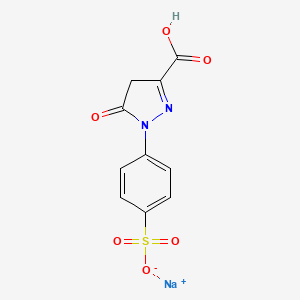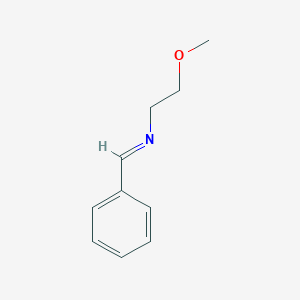
(E)-N-(2-Methoxyethyl)-1-phenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Benzylidene-2-methoxyethanamine is an organic compound characterized by the presence of a benzylidene group attached to a methoxyethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Benzylidene-2-methoxyethanamine typically involves the condensation reaction between benzaldehyde and 2-methoxyethanamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{NCH}_2\text{CH}_2\text{OCH}_3 ]
Industrial Production Methods: In an industrial setting, the production of (E)-N-Benzylidene-2-methoxyethanamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-N-Benzylidene-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-N-Benzylidene-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-Benzylidene-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-N-Benzylidene-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
(E)-N-Benzylidene-2-methoxypropylamine: Contains a propylamine moiety instead of ethanamine.
(E)-N-Benzylidene-2-methoxybutylamine: Features a butylamine group.
Uniqueness: (E)-N-Benzylidene-2-methoxyethanamine is unique due to its specific combination of a benzylidene group and a methoxyethanamine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
105427-43-8 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-1-phenylmethanimine |
InChI |
InChI=1S/C10H13NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
XLYKDZAOCHUKFR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
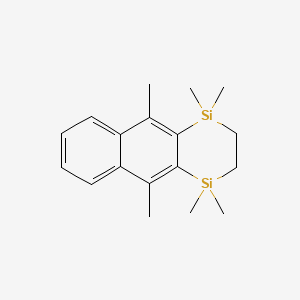
![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)
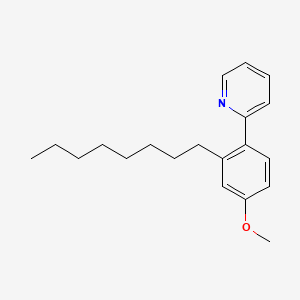
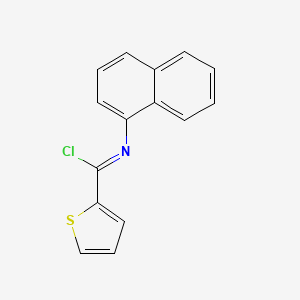
![N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide](/img/structure/B12519673.png)

![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)

![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
